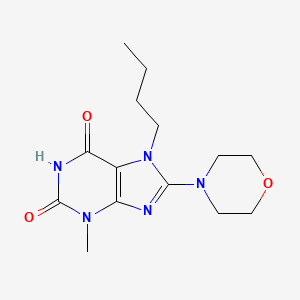![molecular formula C21H19ClN4O2S B3016918 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione CAS No. 374606-28-7](/img/no-structure.png)
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione, also known as BM212, is a purine derivative that has shown promising results in scientific research. BM212 is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in regulating intracellular levels of cyclic nucleotides. The inhibition of PDE by BM212 leads to an increase in the levels of cyclic nucleotides, resulting in various biochemical and physiological effects.
作用机制
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione acts as a potent inhibitor of PDE, which is an enzyme that catalyzes the hydrolysis of cyclic nucleotides. The inhibition of PDE by 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione leads to an increase in the levels of cyclic nucleotides, which in turn activates various signaling pathways. The activation of these pathways leads to various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Biochemical and Physiological Effects:
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viral pathogens, and reduce inflammation. 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has also been shown to improve the contractile function of the heart and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.
实验室实验的优点和局限性
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a potent inhibitor of PDE, which makes it a useful tool for studying the role of cyclic nucleotides in various cellular processes. 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione. One of the areas of interest is the potential use of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione in the treatment of viral infections, including COVID-19. 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the replication of several viral pathogens, and there is potential for it to be used as a therapeutic agent for viral infections. Another area of interest is the potential use of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione in the treatment of pulmonary hypertension. 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been shown to reduce pulmonary arterial pressure in animal models of pulmonary hypertension, and there is potential for it to be used as a therapeutic agent for this condition. Additionally, there is potential for 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione to be used in combination with other drugs to enhance their therapeutic efficacy.
合成方法
The synthesis of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione involves several steps, starting with the reaction of 2,6-dimethylpurine with benzyl chloride to form 7-benzyl-1,3-dimethylpurine. This compound is then reacted with 2-chlorobenzyl mercaptan in the presence of a base to form 7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine. The final step involves the oxidation of this compound to form 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione. The synthesis of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been reported in several scientific papers, and the compound has been synthesized using different methods.
科学研究应用
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, viral infections, and inflammatory disorders. The compound has also been tested for its potential use in the treatment of erectile dysfunction and pulmonary hypertension.
属性
CAS 编号 |
374606-28-7 |
|---|---|
产品名称 |
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
分子式 |
C21H19ClN4O2S |
分子量 |
426.92 |
IUPAC 名称 |
7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-4-3-5-9-14)20(23-18)29-13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3 |
InChI 键 |
OKIPTCWBVNJGOH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



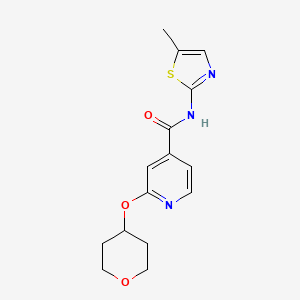
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)


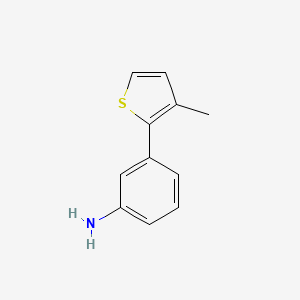
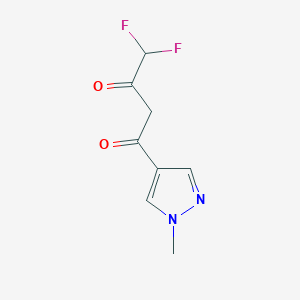
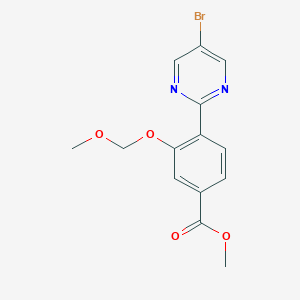
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)
![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)
